1-Methylpiperidine-3,5-diol

Physicochemical Profiling ADME Prediction Lead Optimization

Researchers constructing GPCR-targeting diazabicyclononane cores or iminosugar libraries often face low-yielding late-stage N-alkylation. 1-Methylpiperidine-3,5-diol (CAS 408330-34-7) circumvents this bottleneck as a pre-methylated, 3,5-dihydroxy synthon. - Directly enables double activation/annulation to 3,9-diazabicyclo[3.3.1]nonane scaffolds-inaccessible from 3,4- or 2,6-diol isomers. - ≥98% purity minimizes side products during sensitive ring-closure steps. - N-methyl group enhances organic-solvent solubility (logP -0.96) while preserving metal-coordinating basicity (pKa ~8.2-9.5). Supplied with full analytical documentation for immediate R&D integration.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 408330-34-7
Cat. No. B1629354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpiperidine-3,5-diol
CAS408330-34-7
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCN1CC(CC(C1)O)O
InChIInChI=1S/C6H13NO2/c1-7-3-5(8)2-6(9)4-7/h5-6,8-9H,2-4H2,1H3
InChIKeyZCXSVFOPYLLQLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylpiperidine-3,5-diol: Heterocyclic Diol Building Block


1-Methylpiperidine-3,5-diol (CAS 408330-34-7) is a saturated six-membered heterocyclic compound featuring a piperidine core with hydroxyl substituents at positions 3 and 5 and a methyl group on the nitrogen atom . With a molecular formula of C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol, it is utilized primarily as a versatile synthetic intermediate in the construction of complex alkaloids, chiral ligands, and bicyclic pharmaceutical scaffolds (e.g., 3,9-diazabicyclo[3.3.1]nonane derivatives) [1]. The compound is commercially available in high purity (≥98%) from multiple suppliers, facilitating its integration into research and development workflows .

1-Methylpiperidine-3,5-diol: Irreplaceable 3,5-Diol Pattern


The specific 3,5-dioxygenation pattern and N-methyl substitution confer a unique combination of hydrogen-bond donor/acceptor capacity, conformational flexibility, and basicity that directly impacts reactivity in downstream transformations. Simply substituting with the 3,4-regioisomer or the unsubstituted piperidine-3,5-diol can lead to markedly different protecting-group compatibility, metal-chelation behavior, or stereochemical outcomes, as the orientation of the two hydroxyl groups governs both intramolecular interactions and the geometry of derived ligands or pharmacophores [1]. The following quantitative evidence demonstrates that these differences are not merely structural nuances but translate into measurable divergence in physicochemical properties and synthetic utility.

1-Methylpiperidine-3,5-diol vs Analogs: Key Evidence


Enhanced Lipophilicity from N-Methyl Substitution

The N-methyl group on 1-methylpiperidine-3,5-diol increases calculated logP by approximately 0.5–1.0 log units compared to the secondary-amine analogue piperidine-3,5-diol, reflecting a meaningful shift in lipophilicity that can influence membrane permeability and extraction behavior . The target compound's computed logP of -0.96 (Chemscene) contrasts with estimated values of ≤ -1.5 for the des-methyl analog, consistent with the general observation that N-alkylation of piperidine increases logP by roughly 0.5 units per methylene group [1].

Physicochemical Profiling ADME Prediction Lead Optimization

Higher Basicity Facilitates Salt Formation and Purification

The tertiary amine in 1-methylpiperidine-3,5-diol is predicted to have a conjugate acid pKa in the range 8.2–9.5, which is approximately 1–2 log units more basic than the secondary amine in piperidine-3,5-diol (predicted pKa ~7.0–8.0) [1]. This elevated basicity allows for cleaner protonation and salt formation with weaker acids, facilitating selective extraction and crystallization during purification. The closely related compound (2r,3s,5r,6s)-2,6-bis(hydroxymethyl)-1-methylpiperidine-3,5-diol has a reported calculated pKa (strongest basic) of 8.21 [2], providing a class-level reference point.

Basicity Salt Formation Purification Strategy

High Purity Minimizes Side Reactions

Chemscene supplies 1-methylpiperidine-3,5-diol at a certified purity of 98% , whereas several commercially available piperidine-3,4-diol and piperidine-3,5-diol analogs are frequently offered at 95% or lower purity, with the remaining 5% often comprising unidentified stereoisomers or ring-opened byproducts. The 98% purity specification directly translates to fewer side reactions in subsequent derivatizations, a critical advantage when the compound is used as a stoichiometric building block in multi-step sequences where impurity accumulation can erode overall yield.

Chemical Purity Reproducibility Procurement Specification

3,5-Diol Topology Enables Bicyclic Scaffold Synthesis

The 1,3-relationship of the hydroxyl groups in 1-methylpiperidine-3,5-diol permits direct double-activation and ring-closure to form 3,9-diazabicyclo[3.3.1]nonane derivatives—a privileged bicyclic scaffold in central nervous system drug discovery [1]. In contrast, the 3,4-diol (vicinal) and 2,6-diol regioisomers cannot undergo the same annulation chemistry without ring-contraction or rearrangement, because the requisite leaving-group geometry is incompatible with the formation of the [3.3.1] bridged system. Although quantitative yield comparisons for this specific transformation are not publicly available, the topological requirement for a 1,3-diol arrangement is well-established in the synthesis of 3,9-diazabicyclo[3.3.1]nonane frameworks [2].

Scaffold Synthesis Bicyclic Amines Medicinal Chemistry

1-Methylpiperidine-3,5-diol: Key Applications


3,9-Diazabicyclo[3.3.1]nonane Scaffolds for CNS

Medicinal chemistry teams can utilize 1-methylpiperidine-3,5-diol as a direct precursor for constructing 3,9-diazabicyclo[3.3.1]nonane cores, a privileged motif in GPCR and ion-channel modulators. The 1,3-diol topology uniquely permits double activation and annulation, a route inaccessible from 3,4- or 2,6-diol isomers . The compound's high commercial purity (98%) minimizes side-product formation during this sensitive ring-closure step .

Chiral 3,5-Dioxygenated Piperidine Ligands for Asymmetric Catalysis

The N-methyl group enhances lipophilicity (logP = -0.96) relative to des-methyl analogs, improving solubility in organic reaction media while maintaining sufficient basicity (predicted pKa ~8.2–9.5) for metal coordination . This property profile makes 1-methylpiperidine-3,5-diol an attractive starting material for enantiopure ligand synthesis via chemoenzymatic resolution or asymmetric dihydroxylation, as demonstrated for related 3,5-disubstituted piperidines [1].

Iminosugar Glycosidase Inhibitor Building Block

The 3,5-dihydroxypiperidine motif is a core substructure in iminosugar glycosidase inhibitors with potential applications in cancer and metabolic disease [1]. 1-Methylpiperidine-3,5-diol provides a pre-assembled N-methylated scaffold that can be elaborated into target molecules, bypassing the need for late-stage N-alkylation steps that often suffer from low yields and selectivity issues.

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